Cinnamyl chloride

Description

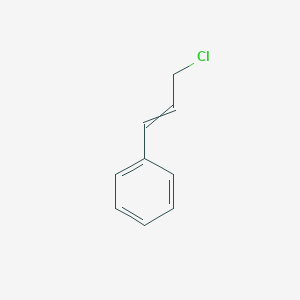

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175315 | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |

| Record name | Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21087-29-6, 2687-12-9 | |

| Record name | Cinnamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloroprop-1-enyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnamyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl chloride, (3-chloro-1-phenyl-1-propene), is a versatile organic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1] Its reactivity, characterized by the presence of an allylic chloride functional group, makes it a valuable precursor for a variety of organic transformations. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for property determination, and a discussion of its chemical reactivity and stability. All quantitative data is presented in structured tables for clarity, and key chemical pathways and experimental workflows are visualized using DOT language diagrams.

Physical and Chemical Properties

This compound is a colorless to yellow-brown liquid at room temperature with a pungent, irritating odor.[2][3][4] It is a combustible material and is known to be a lachrymator, causing irritation to the eyes, skin, and respiratory system.[1][3][5][6]

Quantitative Data Summary

The physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below. Discrepancies in reported values, particularly for melting and boiling points, may arise from different experimental conditions (e.g., pressure) or the presence of different isomers (cis vs. trans).

| Property | Value |

| Molecular Formula | C₉H₉Cl[5][7][8] |

| Molecular Weight | 152.62 g/mol [5][7][8][9][10] |

| CAS Number | 2687-12-9 (for the mixture or trans-isomer)[5][9][10] |

| Appearance | Colorless to light yellow or yellow-brown liquid[4][5][11] |

| Melting Point | -19 °C[5][6][10]; 7 °C[2][12]; 8 °C[12] |

| Boiling Point | 108 °C at 12 mmHg[5][6][10][11]; 120-126 °C at 15 mmHg[2][12]; 51-53 °C at 0.1 torr[4][9] |

| Density | 1.096 g/mL at 25 °C[5][6][10]; 1.100 g/cm³ at 20 °C[4][9] |

| Refractive Index (n²⁰/D) | 1.584[5][6][10] |

| Water Solubility | 0.2 g/L at 20 °C (practically insoluble)[1][5][6][11] |

| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform.[3][4] |

| Vapor Pressure | 2 Pa at 20 °C[5][6]; 0.0614 mmHg at 25°C[2] |

| Flash Point | 79 °C (174.2 °F)[1][2][11][12] |

Chemical Reactivity and Stability

Stability

This compound is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3] It is sensitive to moisture and should be stored under an inert atmosphere.[12] The compound is incompatible with strong oxidizing agents, bases, amines, and finely powdered metals.[1] Upon heating, it can form explosive mixtures with air, and thermal decomposition may release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][13]

Reactivity and Nucleophilic Substitution

The primary reactivity of this compound stems from its nature as an allylic halide. The chlorine atom is a good leaving group, and the adjacent carbon-carbon double bond stabilizes the resulting carbocation intermediate through resonance. This structure makes this compound highly susceptible to nucleophilic substitution (Sₙ) reactions.

These reactions can proceed through two main competing mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[14][15]

-

Sₙ1 Mechanism: Involves a two-step process where the leaving group departs first to form a resonance-stabilized allylic carbocation. This intermediate is then attacked by the nucleophile. This pathway is favored in polar protic solvents.

-

Sₙ2 Mechanism: A one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry.[15]

This compound's ability to undergo these reactions makes it a key starting material. For instance, it reacts with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α-substitution products.[7]

Caption: Generalized Sₙ1 and Sₙ2 reaction pathways for this compound.

Experimental Protocols

Accurate determination of physical properties is critical for the safe handling, application, and quality control of chemical substances. Below are generalized, detailed methodologies for key experiments.

Synthesis of this compound from Cinnamyl Alcohol

While various methods exist, a common laboratory synthesis involves the chlorination of cinnamyl alcohol using a chlorinating agent like thionyl chloride (SOCl₂).

Protocol:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas trap (e.g., a drying tube or a bubbler leading to a basic solution to neutralize evolved HCl and SO₂ gas). The entire apparatus must be dry.

-

Reagents: In a fume hood, charge the flask with cinnamyl alcohol dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, accompanied by gas evolution.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small quantities of liquid.

Protocol:

-

Sample Preparation: Add 2-3 mL of the this compound sample into a small test tube.

-

Capillary Setup: Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker containing paraffin (B1166041) oil) ensuring the rubber band is above the oil level.[16]

-

Observation: Heat the bath gently and stir to ensure uniform temperature distribution.[8] Observe the capillary tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary.

-

Measurement: Note the temperature at which a rapid and continuous stream of bubbles emerges.[11][16] Then, turn off the heat and allow the apparatus to cool slowly.

-

Final Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Step-by-step experimental workflow for determining boiling point.

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity confirmation.

-

¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons (in the range of 7.0-7.6 ppm), the vinylic protons (6.3-6.6 ppm), and the methylene (B1212753) protons (CH₂Cl) adjacent to the chlorine (around 4.2 ppm).[17]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and double bond, C=C stretching of the aromatic ring and the alkene, and the C-Cl stretching frequency.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[1][12] It is also harmful if swallowed and fatal if inhaled.[1][12][18] It is a known lachrymator and may cause allergic skin reactions.[1][3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[1][3] Recommended storage temperature is often between 2-8°C.[5][6][10]

-

Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or other non-combustible material and transfer it to a sealed container for disposal.[4]

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 3. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(2687-12-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. phillysim.org [phillysim.org]

- 7. This compound | 2687-12-9 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. This compound(21087-29-6) 1H NMR spectrum [chemicalbook.com]

- 18. echemi.com [echemi.com]

cinnamyl chloride CAS number and molecular weight

An In-depth Technical Guide to Cinnamyl Chloride

Abstract

This compound, a versatile organic compound, serves as a crucial intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in research and drug development, and essential safety and handling guidelines. Furthermore, it explores the biological activities of related cinnamyl compounds, illustrating their interaction with significant cellular signaling pathways. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor. It is structurally characterized by a benzene (B151609) ring attached to a propenyl chloride group. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2687-12-9 | |

| Molecular Formula | C₉H₉Cl | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -19 °C (lit.) | |

| Boiling Point | 108 °C at 12 mmHg (lit.) | |

| Density | 1.096 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.584 (lit.) | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Water Solubility | Low | [2] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

This compound can be effectively synthesized from cinnamyl alcohol by reaction with thionyl chloride. This method is suitable for industrial production due to its simplicity and high yield.[3]

Experimental Protocol: Synthesis from Cinnamyl Alcohol

Materials:

-

Cinnamyl alcohol

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Reaction flask with a dropping funnel and magnetic stirrer

-

Tail gas absorption apparatus containing a dilute sodium carbonate solution

Procedure:

-

Equip a reaction flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice bath to maintain a low temperature.

-

Add cinnamyl alcohol to the reaction flask.

-

Slowly add thionyl chloride dropwise from the dropping funnel into the flask containing cinnamyl alcohol while stirring continuously. Maintain the reaction temperature below 10°C. The molar ratio of cinnamyl alcohol to thionyl chloride should be approximately 1:1.2.

-

During the addition, hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are evolved. These waste gases must be directed to a tail gas absorption apparatus containing a sodium carbonate or sodium bicarbonate solution to neutralize them.[3]

-

After the complete addition of thionyl chloride, allow the reaction mixture to stir for an additional 3-4 hours at room temperature to ensure the reaction goes to completion.[3]

-

After the reaction, allow the mixture to stand for 2-3 hours for phase separation. The upper layer contains the crude this compound.[3]

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of its allylic chloride group, which makes it susceptible to nucleophilic substitution reactions.

-

Pharmaceutical Intermediates: It is a common intermediate in the synthesis of pharmaceuticals, including calcium channel blockers like flunarizine.[3]

-

Natural Product Synthesis: this compound has been utilized in the enantioselective total synthesis of bioactive marine diterpenes, such as helioporins C and E.

-

Cross-Coupling Reactions: It reacts regioselectively with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α-substitution products, demonstrating its utility in forming carbon-carbon bonds.

-

Grignard Reagents: this compound can be used to prepare the corresponding Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds in complex molecule synthesis.[4]

Biological Activity of Cinnamyl Derivatives and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly cinnamaldehyde (B126680), exhibit significant biological activity. These compounds can modulate multiple signaling pathways that are critical in the context of cancer and inflammation.[5][6]

Key affected pathways include:

-

NF-κB Signaling: Cinnamaldehyde has been shown to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that regulates genes involved in inflammation, cell survival, and angiogenesis.[5] This inhibition often occurs by preventing the degradation of IκB, which sequesters NF-κB in the cytoplasm.[5]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are involved in cellular responses to stress and inflammation. Cinnamaldehyde can suppress these pathways, contributing to its anti-inflammatory effects.[6]

-

JAK/STAT3 Pathway: This pathway is crucial for cell proliferation and survival. Cinnamaldehyde can inhibit the activity of the JAK/STAT3 pathway, which is often overactive in cancer cells.[6]

-

Nrf2 Pathway: Cinnamaldehyde can activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.[7]

Diagram of NF-κB Pathway Inhibition

Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway by targeting the IKK complex.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Data Points | Reference |

| ¹H NMR | δ (ppm): 7.54-7.08 (m, 5H, Ar-H), 6.60 (d, 1H, =CH), 6.30 (dt, 1H, =CH-CH₂), 4.20 (d, 2H, -CH₂Cl). J(B,C)=15.6Hz, J(C,D)=6.6Hz. | [8] |

| ¹³C NMR | Spectral data available, typically showing signals for aromatic carbons, vinylic carbons, and the methylene (B1212753) chloride carbon. | [9] |

| IR | Infrared spectra are available for identifying functional groups. | [10] |

| MS (GC-MS) | Mass spectra are available for molecular weight confirmation and fragmentation analysis. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Category | Description | Precautionary Statements |

| Health Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. May cause allergy or asthma symptoms. | P260, P280, P304+P340, P305+P351+P338, P310 |

| Fire Hazards | Combustible liquid. | P210 - Keep away from heat, sparks, open flames.[2] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing, gloves, and eye/face protection. | Handle in accordance with good industrial hygiene and safety practice. |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). Store locked up.[2] | Store away from incompatible materials. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] | Do not release into the environment. |

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(21087-29-6) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CINNAMOYL CHLORIDE(17082-09-6) IR Spectrum [m.chemicalbook.com]

Cinnamyl Chloride Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl chloride in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solubility assessment in a research and development context.

Core Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 0.2 g/L | 20 |

| Ethanol | C₂H₅OH | Soluble[1][2] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2][3] | Not Specified |

| Chloroform | CHCl₃ | Soluble[2][3] | Not Specified |

| Acetone | (CH₃)₂CO | Soluble[4][5] | Not Specified |

| Benzene | C₆H₆ | Soluble[5] | Not Specified |

| Formic Acid | HCOOH | Soluble[5] | Not Specified |

| Methanol | CH₃OH | Soluble[4] | Not Specified |

| 2-Propanol | C₃H₈O | Soluble[4] | Not Specified |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[4] | Not Specified |

It is important to note that this compound is insoluble in water[2].

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Vials with airtight caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid/liquid phase should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check if the undissolved portion remains to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method to determine the concentration of this compound in the sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions: this compound is a corrosive and lachrymatory substance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Mandatory Visualization: Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the assessment and application of this compound solubility data in a research and drug development setting.

Caption: Workflow for this compound Solubility Assessment.

References

- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound, 95% trans, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS#:21087-29-6 | Chemsrc [chemsrc.com]

cinnamyl chloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Cinnamyl Chloride

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.08 - 7.54 | m | - | Ar-H |

| 6.60 | d | 15.6 | =CH -CH₂Cl |

| 6.30 | dt | 15.6, 6.6 | Ph-CH = |

| 4.20 | d | 6.6 | -CH₂Cl |

Data sourced from ChemicalBook.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the different carbon environments within the this compound molecule. The spectrum was recorded in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 135.9 | Quaternary Ar-C |

| 134.5 | Ph-C H= |

| 128.7 | Ar-C H |

| 128.2 | Ar-C H |

| 126.6 | Ar-C H |

| 123.3 | =C H-CH₂Cl |

| 45.1 | -C H₂Cl |

Data interpretation based on typical chemical shifts and data from SpectraBase.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020 | C-H Stretch | Aromatic/Vinylic C-H |

| ~1650 | C=C Stretch | Alkene |

| ~1600, 1490, 1450 | C=C Stretch | Aromatic Ring |

| ~970 | C-H Bend | trans-Alkene out-of-plane bend |

| ~750 | C-H Bend | Monosubstituted Aromatic out-of-plane bend |

| ~690 | C-Cl Stretch | Alkyl Halide |

Data interpretation based on characteristic IR absorption frequencies.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 154 | 6.5 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 152 | 19.9 | [M]⁺ (Molecular Ion, due to ³⁵Cl) |

| 117 | 100.0 | [M-Cl]⁺ (Base Peak) |

| 116 | 13.8 | [M-HCl]⁺ |

| 115 | 33.2 | [C₉H₇]⁺ |

| 91 | 14.3 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from ChemicalBook.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Sample Preparation

For all spectroscopic techniques, ensure the sample of this compound is pure to avoid interference in the spectra. This compound is a liquid at room temperature.[6]

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[7]

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]

-

Analysis : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

IR Spectroscopy

-

Technique : For a liquid sample like this compound, the "neat" spectrum method is most straightforward.[9]

-

Sample Preparation : Place one or two drops of the pure liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[5][9]

-

Analysis : Place the salt plate sandwich in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.[5]

Mass Spectrometry

-

Ionization Method : Electron Impact (EI) ionization is a common method for volatile, small organic molecules like this compound.[10]

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[10]

-

Analysis : The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11] The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[10][11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation and confirmation of this compound using the described spectroscopic methods.

Caption: Workflow for spectroscopic identification of this compound.

References

- 1. This compound(21087-29-6) 1H NMR [m.chemicalbook.com]

- 2. This compound(21087-29-6) MS spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(21087-29-6) IR Spectrum [chemicalbook.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. web.mit.edu [web.mit.edu]

- 9. webassign.net [webassign.net]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Allyl Chloride Group

Abstract

Allyl chloride (3-chloroprop-1-ene) is a highly versatile and reactive organic compound, serving as a critical building block in the synthesis of numerous industrial and pharmaceutical products.[1] Its unique reactivity is conferred by the proximate arrangement of a carbon-carbon double bond and a carbon-chlorine single bond. This guide provides a comprehensive technical overview of the electronic structure of the allyl chloride group and the various reaction pathways it undergoes, including nucleophilic substitutions, radical reactions, electrophilic additions, and organometallic transformations. Quantitative data on reaction kinetics and bond energies are summarized, detailed experimental protocols for key transformations are provided, and reaction mechanisms are visually represented to facilitate a deeper understanding for professionals in chemical research and development.

Core Principles: Molecular Structure and Electronic Effects

Allyl chloride's chemical behavior is a direct consequence of its electronic structure. The molecule consists of a three-carbon chain with a double bond between C1 and C2, and a chlorine atom attached to the C3 carbon (the "allylic" position). This arrangement leads to several key effects that enhance its reactivity compared to its saturated analogue, n-propyl chloride.

-

Weakened C-Cl Bond: The adjacent π-system of the double bond influences the σ-bond of the allylic carbon-chlorine, making it weaker and more susceptible to cleavage.[2]

-

Resonance Stabilization: The most significant factor governing allyl chloride's reactivity is the ability of the adjacent π-bond to stabilize intermediates.

-

SN1 Reactions: In a unimolecular substitution, the departure of the chloride ion generates an allylic carbocation. This cation is not localized on a single carbon; rather, the positive charge is delocalized over both C1 and C3 through resonance, significantly lowering the activation energy for its formation.[3][4]

-

SN2 Reactions: In a bimolecular substitution, the π-system of the double bond can overlap with the p-orbitals in the 5-coordinate transition state, lowering its energy and thus accelerating the reaction rate.[4][5]

-

Radical Reactions: Similarly, a radical formed at the allylic position by abstraction of a hydrogen atom is resonance-stabilized, which is a key feature of free-radical allylic halogenation.[6][7]

-

Nucleophilic Substitution Reactions

Allyl halides are excellent substrates for nucleophilic substitution reactions, proceeding readily through both SN1 and SN2 pathways, and also exhibiting a unique pathway known as SN2'.[8]

SN1 Mechanism

Secondary and tertiary allylic halides, or primary halides under appropriate solvent conditions, can undergo SN1 reactions. The rate-determining step is the formation of the resonance-stabilized allylic carbocation. A key consequence is that the incoming nucleophile can attack at either end of the allylic system (C1 or C3), potentially leading to a mixture of constitutional isomers.[8][9]

SN2 and SN2' Mechanisms

Primary allyl halides like allyl chloride readily undergo SN2 reactions. The reaction is notably faster than for corresponding saturated alkyl halides; for instance, allyl chloride reacts with iodide in acetone (B3395972) over 800 times faster than n-propyl chloride.[9] This rate enhancement is attributed to electronic factors stabilizing the transition state and reduced steric hindrance.[9]

In addition to the direct SN2 displacement at the α-carbon (C3), a competing pathway, SN2', can occur where the nucleophile attacks the γ-carbon (C1). This attack proceeds with a concerted shift of the double bond and displacement of the leaving group from the α-carbon.[8]

Radical Substitution Reactions

While alkenes typically undergo electrophilic addition with halogens at low temperatures, high temperatures (e.g., 400-500 °C) or radical initiators favor allylic substitution.[6] The industrial synthesis of allyl chloride is achieved through the high-temperature chlorination of propene, which proceeds via a free-radical chain mechanism.[10]

The mechanism involves three key stages:

-

Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•).[6]

-

Propagation: A chlorine radical abstracts an allylic hydrogen from propene to form HCl and a resonance-stabilized allyl radical. This allyl radical then reacts with another Cl₂ molecule to form allyl chloride and a new chlorine radical, which continues the chain.[6][7]

-

Termination: The reaction ceases when two radicals combine.[6]

Other Key Reactions

Electrophilic Addition

Like other alkenes, allyl chloride can undergo electrophilic addition across its double bond. For example, reaction with hydrogen halides (H-X) can occur.[10] The reaction proceeds via a carbocation intermediate, and because the initial protonation can lead to a resonance-stabilized allylic cation, a mixture of 1,2- and 1,4-addition products can be formed.[11]

Organometallic Chemistry

Allyl chloride readily reacts with magnesium metal to form the corresponding Grignard reagent, allylmagnesium chloride.[12] This reaction is often performed in an ether solvent like diethyl ether or tetrahydrofuran.[12][13] Allylic Grignard reagents are highly reactive nucleophiles used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[14]

Conversion to Epichlorohydrin

The vast majority of commercially produced allyl chloride is used as a precursor to epichlorohydrin.[1] This conversion is achieved through a reaction with hypochlorous acid to form glycerol (B35011) dichlorohydrins, followed by dehydrochlorination with a base.[10] Epichlorohydrin is a key monomer in the production of epoxy resins.

Quantitative Data Summary

Quantitative analysis of reaction rates and bond energies underscores the unique reactivity of the allyl group.

Table 1: Relative SN2 Reaction Rates

| Substrate | Relative Rate (with I⁻ in acetone) | Reference |

|---|---|---|

| n-Propyl Chloride | 1 | [9] |

| Allyl Chloride | 800+ |[9] |

Table 2: Bond Dissociation and Reaction Energies

| Process | Energy (kcal/mol) | Description | Reference |

|---|---|---|---|

| C-Cl Bond Fission | ~81 | Approximate C-Cl homolytic bond dissociation enthalpy (BDE). | [15][16] |

| Fast C-Cl Fission | 16 - 60 | Translational energy released in photodissociation, indicating an excited state pathway. | [17] |

| Slow C-Cl Fission | 0 - 15 | Translational energy released, attributed to dissociation from the ground state after internal conversion. |[17] |

Experimental Protocols

Protocol: Synthesis of Allyl Chloride from Allyl Alcohol

This protocol describes a laboratory-scale synthesis using a copper(I) chloride catalyst for high yield.[18]

Materials:

-

Allyl alcohol (100 ml)

-

Concentrated Hydrochloric Acid (150 ml)

-

Copper(I) Chloride (2 g, freshly prepared)

-

Concentrated Sulfuric Acid (50 ml)

-

Anhydrous Calcium Chloride

-

Ice-water bath, 1000 ml round-bottomed flask, reflux condenser, separatory funnel, distillation apparatus.

Procedure:

-

Place 100 ml of allyl alcohol, 150 ml of concentrated HCl, and 2 g of CuCl into a 1000 ml round-bottomed flask fitted with a reflux condenser.

-

Cool the flask in an ice-water bath.

-

Slowly add 50 ml of concentrated sulfuric acid dropwise through the top of the condenser, shaking the flask frequently to ensure mixing.

-

After the addition is complete, allow the reaction mixture to stand for 30 minutes to complete the separation of the allyl chloride layer.

-

Separate the upper layer of crude allyl chloride using a separatory funnel.

-

Wash the crude product with twice its volume of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the final product by distillation, collecting the fraction that boils at 46-47 °C. The expected yield is over 90%.[18]

Protocol: Williamson Ether Synthesis of Allyl Decyl Ether

This solvent-free protocol illustrates a typical SN2 reaction of allyl chloride.[19]

Materials:

-

1-Decanol (166 mg, 1.05 mmol)

-

Allyl bromide (0.35 ml, 4.04 mmol) - Note: Allyl chloride can also be used, though reaction times may vary.

-

Potassium hydroxide (B78521) (KOH) (1 solid pellet, ~120 mg, 2 mmol)

-

Tetrabutylammonium iodide (TBAI) (5 mol%, as a phase-transfer catalyst)

Procedure:

-

Combine 1-decanol, allyl bromide, one pellet of solid KOH, and TBAI in a small reaction vessel.

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

-

Upon completion, remove the excess allyl bromide by distillation under reduced pressure.

-

Load the remaining mixture onto a small pad of silica (B1680970) gel.

-

Elute the product using a hexane:ethyl acetate (B1210297) (95:5) solvent system to yield the purified allyl decyl ether.

References

- 1. Allyl chloride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. Video: Radical Substitution: Allylic Chlorination [jove.com]

- 7. Allyl chloride can be produced by many different methods. The most common.. [askfilo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 10. chemcess.com [chemcess.com]

- 11. 5.9 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 13. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 17. works.swarthmore.edu [works.swarthmore.edu]

- 18. prepchem.com [prepchem.com]

- 19. ias.ac.in [ias.ac.in]

Cinnamyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl chloride ((3-chloro-1-propenyl)benzene) is a versatile chemical intermediate used in the synthesis of fragrances, pharmaceuticals, and other organic compounds. As a reactive benzylic halide, its stability is a critical consideration for ensuring the quality, safety, and efficacy of downstream products. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, known incompatibilities, and analytical methodologies for assessing its degradation.

This document summarizes key stability data, outlines experimental protocols for stability-indicating analyses, and provides visual representations of degradation pathways and experimental workflows to support researchers and drug development professionals in the safe and effective handling of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉Cl | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, irritating | [2] |

| Boiling Point | 108 °C at 12 mmHg | [3] |

| Melting Point | -19 °C | [3] |

| Density | 1.096 g/mL at 25 °C | |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [2] |

| Flash Point | 79 °C | [5] |

Stability Profile

This compound is a reactive molecule susceptible to degradation under various conditions. The primary degradation pathways include hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

The hydrolysis of this compound can be represented by the following reaction:

C₆H₅CH=CHCH₂Cl + H₂O → C₆H₅CH=CHCH₂OH + HCl

Further oxidation of the resulting cinnamyl alcohol can lead to the formation of cinnamaldehyde (B126680) and cinnamic acid.

Thermal Stability

This compound is combustible and can decompose upon heating. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. While specific degradation kinetics are not available, it is recommended to avoid exposure to high temperatures.

Photostability

This compound is sensitive to light and should be stored in light-resistant containers[4]. Photodegradation can lead to the formation of various byproducts. Studies on the related compound, cinnamyl alcohol, have shown that photodegradation can proceed via radical-mediated pathways, leading to the formation of cinnamaldehyde, benzaldehyde, and cinnamic acid[7].

Storage and Handling

Proper storage and handling are crucial for maintaining the stability and purity of this compound.

Recommended Storage Conditions

Based on safety data sheets and supplier recommendations, the following storage conditions are advised:

-

Temperature: Store in a cool, dry, well-ventilated area. Refrigeration at 2-8°C is often recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

-

Container: Use tightly sealed, light-resistant containers.

-

Location: Store away from heat, sparks, and open flames.

Incompatible Materials

This compound is incompatible with a range of substances that can accelerate its degradation. Contact with these materials should be avoided:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Bases (e.g., amines, alkalis): Can promote elimination and substitution reactions.

-

Metals: Finely powdered metals can be reactive.

-

Water/Moisture: Leads to hydrolysis[4].

-

Alcohols: Can undergo solvolysis reactions.

Stabilization

Commercial preparations of this compound are often stabilized with sodium carbonate to neutralize any acidic impurities, such as HCl, that may form during storage and catalyze further decomposition.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

A general protocol for forced degradation studies of this compound is outlined below. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[8].

5.1.1 Hydrolytic Degradation

-

Acidic Conditions: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and treat with 0.1 M HCl. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) to accelerate degradation.

-

Basic Conditions: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH. Monitor the reaction closely as degradation is expected to be rapid.

-

Neutral Conditions: Reflux this compound in water, potentially with a co-solvent to aid solubility.

5.1.2 Oxidative Degradation

-

Treat a solution of this compound with a 3% solution of hydrogen peroxide (H₂O₂). The reaction is typically performed at room temperature.

5.1.3 Thermal Degradation

-

Expose solid or liquid this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period in a calibrated oven.

5.1.4 Photodegradation

-

Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) or a broad-spectrum light source as per ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between thermal and photodegradation.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies of this compound.

Stability-Indicating Analytical Methods

5.2.1 High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products and process-related impurities. Based on a method for a related compound, the following conditions can be a starting point for method development[4]:

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., Atlantis dC18, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to resolve all peaks (e.g., starting with a higher percentage of A and increasing B over time) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detection | UV at 254 nm or Diode Array Detector (DAD) for peak purity analysis |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and degradation products.

Table 3: Example GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250°C (Split/Splitless mode) |

| Oven Program | Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to elute all components. |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 amu |

The following diagram illustrates a potential degradation pathway for this compound.

Caption: Potential degradation pathway of this compound.

Conclusion

This compound is a reactive compound requiring careful handling and storage to maintain its stability and purity. Degradation can occur through hydrolysis, thermal decomposition, and photodegradation. Adherence to recommended storage conditions, including refrigeration, inert atmosphere, and protection from light, is essential. The use of stabilizers like sodium carbonate can further enhance its shelf life.

For researchers and drug development professionals, a thorough understanding of these stability aspects and the implementation of robust, validated stability-indicating analytical methods are critical for ensuring the quality and safety of materials and final products derived from this compound. The experimental protocols and data presented in this guide provide a framework for establishing appropriate stability programs for this important chemical intermediate.

References

- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. This compound CAS#: 2687-12-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Hazards and Safe Handling of Cinnamyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl chloride, a versatile reagent in organic synthesis, presents significant health and safety challenges that necessitate rigorous handling protocols. This technical guide provides a comprehensive overview of its hazards, supported by quantitative data, and outlines detailed procedures for its safe use in a laboratory setting. Adherence to these guidelines is critical to mitigate risks for researchers and ensure a safe working environment.

Physicochemical and Toxicological Properties

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| Appearance | Yellow to yellow-brown liquid | [1][2] |

| Melting Point | -19 °C | [3] |

| Boiling Point | 108 °C at 12 mmHg | [2] |

| Density | 1.096 g/mL at 25 °C | [3] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |

| Solubility | 0.2 g/L in water (20 °C) | [2] |

| Refractive Index | n20/D 1.584 | [3] |

Table 2: Toxicological Data

| Endpoint | Species | Value | Reference |

| LC50 (Inhalation) | Rat | 29 mg/m³/4h | [1][2] |

| LC50 (Aquatic) | Carp (Cyprinus carpio) | 12 mg/L/96h | [4] |

| EC50 (Aquatic) | Water flea (Daphnia magna) | 20 mg/L | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards include acute toxicity, corrosivity, and its potential as a sensitizer.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1/1B | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Note: The GHS classification is an aggregation from multiple sources and may vary slightly between suppliers.[1][4][5][6][7]

Experimental Protocols and Safety Precautions

Strict adherence to established safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and procedures.

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][8] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure. The following must be worn at all times when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[6][9] A lab coat and closed-toe shoes are also required. For larger quantities, consider wearing an impervious apron or suit.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[5] Use non-sparking tools to prevent ignition.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Keep refrigerated at 2-8°C for long-term storage.[2][3] Store away from incompatible materials such as strong oxidizing agents, bases, amines, and finely powdered metals.[7][8]

Spill and Emergency Procedures

-

Spill: In the event of a spill, evacuate the area immediately.[6] Remove all sources of ignition.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5][7] Do not use a direct water stream, as it may spread the fire. Firefighters should wear self-contained breathing apparatus (SCBA).[7]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

-

Logical Relationship of Hazards and Precautions

The following diagram illustrates the direct relationship between the inherent hazards of this compound and the necessary safety precautions that must be implemented to mitigate these risks.

Caption: Logical workflow from this compound hazards to corresponding safety precautions.

References

- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2687-12-9 [chemicalbook.com]

- 3. シンナミルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of Cinnamyl Chloride from Cinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of cinnamyl chloride from cinnamyl alcohol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes a representative synthetic workflow.

Core Synthesis Routes

The conversion of cinnamyl alcohol to this compound is a fundamental substitution reaction where the hydroxyl group is replaced by a chlorine atom. The most common and effective methods employ chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and hydrochloric acid (HCl). Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and substrate compatibility.[3]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the most frequently employed methods for the synthesis of this compound from cinnamyl alcohol, allowing for a direct comparison of their key parameters.

| Method | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |

| Thionyl Chloride | SOCl₂ | Pyridine (B92270) | Chloroform (B151607) | Ice-bath | 3.5 | 85.5 | [1] |

| Thionyl Chloride | SOCl₂ | Triethylamine | Not specified | Not specified | Not specified | 87.9 | [1] |

| Thionyl Chloride | SOCl₂ | Liquefied Ammonia | Not specified | Not specified | Not specified | 90.5 | [1] |

| Thionyl Chloride | SOCl₂ | None (solvent-free) | None | < 15 | Not specified | 90.5 | [1] |

| Phosphorus Trichloride | PCl₃ | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |

| Concentrated Hydrochloric Acid | HCl | Not specified | Not specified | Not specified | Not specified | Quantitative | [5] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures and offer a foundation for laboratory implementation.

Method 1: Synthesis using Thionyl Chloride and Pyridine

This method is a widely used laboratory-scale procedure that typically affords high yields of the desired product.[1] Pyridine acts as a base to neutralize the HCl gas generated during the reaction.

Materials:

-

Cinnamyl alcohol (0.2 mol, 26.8 g)

-

Thionyl chloride (0.24 mol, 28.6 g)

-

Pyridine (21 mL)

-

Chloroform

-

Anhydrous sodium sulfate

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Dissolve 26.8 g (0.2 mol) of cinnamyl alcohol in 10 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a solution of 28.6 g (0.24 mol) of thionyl chloride and 21 mL of pyridine in 20 mL of chloroform.

-

Cool the flask containing the cinnamyl alcohol solution in an ice-water bath.

-

Slowly add the thionyl chloride-pyridine solution to the cinnamyl alcohol solution over a period of 1.5 hours with continuous stirring.

-

After the addition is complete, continue to stir the reaction mixture in the ice-water bath for an additional 2 hours.

-

Remove the chloroform and excess pyridine, and then perform vacuum distillation to purify the product.

-

Collect the fraction at 104-108 °C under 1600 Pa pressure to obtain colorless, transparent liquid this compound.[1]

Method 2: Solvent-Free Synthesis using Thionyl Chloride

This industrial method is advantageous due to its simplicity, reduced cost, and higher yield.[1] The absence of a solvent simplifies the work-up procedure and reduces environmental impact.

Materials:

-

Cinnamyl alcohol

-

Thionyl chloride

-

Chilled brine cooling system

-

Reactor with a dropping funnel and tail gas absorption apparatus

-

Anhydrous sodium sulfate

Procedure:

-

Charge the reactor with thionyl chloride and begin cooling with chilled brine.

-

Slowly add cinnamyl alcohol dropwise into the reactor, maintaining the temperature below 15 °C.

-

Simultaneously, ensure the tail gas absorption apparatus is operational to neutralize the evolved gases.

-

After the addition is complete, shut off the chilled brine and continue stirring the reaction mixture.

-

Allow the mixture to stand for phase separation.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and perform vacuum distillation on the filtrate to obtain pure this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory synthesis of this compound from cinnamyl alcohol using the thionyl chloride and pyridine method.

References

- 1. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to the Preparation of Cinnamoyl Chloride from Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinnamoyl chloride from cinnamic acid, a critical process for the development of various pharmaceuticals and fine chemicals. Cinnamoyl chloride serves as a versatile intermediate in organic synthesis, particularly in the formation of esters and amides.[1] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support laboratory and developmental applications.

Synthetic Methodologies

The conversion of cinnamic acid to cinnamoyl chloride is most commonly achieved through the reaction with a chlorinating agent.[2] Several reagents can effect this transformation, with thionyl chloride (SOCl₂) being the most frequently employed due to its high reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).[3] Alternative chlorinating agents include phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).[2][4]

The primary methods for the synthesis of cinnamoyl chloride from cinnamic acid are:

-

Reaction with Thionyl Chloride: This is the most established and widely used method. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3] The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, forming a reactive intermediate that then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride.[2] The reaction can be accelerated by the use of a catalyst, such as N,N-dimethylformamide (DMF).[2][5]

-

Reaction with Phosphorus Halides: Phosphorus pentachloride (PCl₅) is an effective reagent for this conversion, directly substituting the hydroxyl group of the carboxylic acid with a chlorine atom.[2][4] Phosphorus trichloride (PCl₃) can also be used.[4]

-

Phase Transfer Catalysis: This method utilizes a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between cinnamic acid and a chlorinating reagent (like thionyl chloride) in a two-phase system. This can lead to increased reaction rates and higher yields under milder conditions.[5]

Reaction Mechanism: Cinnamic Acid with Thionyl Chloride

The reaction between cinnamic acid and thionyl chloride follows a nucleophilic acyl substitution pathway.

Caption: Reaction mechanism of cinnamic acid with thionyl chloride.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of cinnamoyl chloride from cinnamic acid using thionyl chloride.

Protocol 1: Standard Procedure with Thionyl Chloride

This protocol is adapted from a standard laboratory procedure.[6]

Materials:

-

trans-Cinnamic acid

-

Thionyl chloride (freshly distilled)

-

Aqueous sodium hydroxide (B78521) (20%)

Equipment:

-

100 mL three-neck flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Bubble counter

-

Safety wash bottle

-

Wash bottle

-

Oil bath

-

Distillation bridge

-

Vacuum pump

-

Cold trap (liquid nitrogen)

Procedure:

-

Set up the reaction apparatus consisting of a 100 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a powder funnel. Connect the reflux condenser to a gas trap system comprising a bubble counter with paraffin oil, an empty safety wash bottle, and a wash bottle containing 20% aqueous sodium hydroxide to neutralize the evolving HCl and SO₂ gases.[6]

-

Charge the reaction flask with 17.8 g (10.9 mL, 150 mmol) of freshly distilled thionyl chloride.[6]

-

While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions through the powder funnel.[6]

-

Close the remaining flask openings and slowly heat the reaction mixture in an oil bath to 50 °C. A strong evolution of gas will be observed.[6]

-

Once the initial gas evolution subsides, increase the oil bath temperature to 80 °C and continue stirring for an additional 2 hours.[6]

-

After cooling the reaction mixture, replace the reflux condenser with a distillation bridge.[6]

-

Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap cooled with liquid nitrogen to condense the thionyl chloride.[6]

-

The remaining yellowish solid is crude cinnamoyl chloride. For most applications, this crude product is sufficiently pure.[6]

-

For further purification, fractional distillation at 1 hPa can be performed. To prevent crystallization in the condenser, use air cooling and gently heat with a hot-air dryer if necessary.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of cinnamoyl chloride from cinnamic acid.

| Chlorinating Agent | Molar Ratio (Cinnamic Acid:Reagent) | Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |

| Thionyl Chloride | 1:1.5 | None | 50 then 80 | ~3 | 81 | [6] |

| Thionyl Chloride | 1:1.2-2 | None | -5 to 40 then 60-70 | 5-7 | 91.4 - 96.8 | [7] |

| Thionyl Chloride | 1:1 | None | Steam bath | 0.75 - 1 | Not specified for cinnamoyl chloride | [8] |

| Thionyl Chloride | Not Specified | DMF | Not Specified | 2-4 | ~90 | [2][5] |

| PCl₅ / PCl₃ | Not Specified | Not Specified | Not Specified | Not Specified | ~90 | [4] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation and purification of cinnamoyl chloride.

Caption: General workflow for cinnamoyl chloride synthesis.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[5]

-

The reaction evolves hydrogen chloride and sulfur dioxide , which are toxic and corrosive gases. A proper gas trap must be used to neutralize these byproducts.[6]

-

Cinnamoyl chloride is an irritant and is sensitive to moisture. It should be stored in a tightly sealed, opaque container in a cool, dark place to prevent hydrolysis and decomposition.[5]

-

Phosphorus halides are also highly corrosive and react vigorously with water. Appropriate personal protective equipment should be worn when handling these reagents.